4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol
Overview
Description
4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol is a chemical compound characterized by a cyclohexanol core with a tert-butyldimethylsilyl ether group attached to the hydroxyl group. This compound is notable for its stability and utility in various chemical reactions, particularly in organic synthesis and as a protecting group for alcohols.
Synthetic Routes and Reaction Conditions:
Synthesis from Cyclohexan-1-ol: The compound can be synthesized by reacting cyclohexan-1-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction typically proceeds at room temperature and under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the silyl ether group, often involving nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3 in pyridine.
Reduction: LiAlH4, NaBH4.
Substitution: Nucleophiles like RLi, RMgX, or electrophiles like RCOCl.
Major Products Formed:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Various silyl ether derivatives.
Scientific Research Applications
Chemistry: The compound is widely used as a protecting group for alcohols in organic synthesis. Its stability under a variety of reaction conditions makes it ideal for multi-step synthetic routes. Biology: In synthetic glycobiology, it serves as a versatile reagent for the production of complex carbohydrates. Medicine: Its derivatives are explored for potential pharmaceutical applications, including drug delivery systems and as intermediates in the synthesis of bioactive molecules. Industry: The compound is used in the manufacturing of specialty chemicals and materials, leveraging its protective properties to enhance the efficiency of chemical processes.
Mechanism of Action
The mechanism by which 4-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclohexan-1-ol exerts its effects involves its role as a protecting group. The silyl ether group protects the hydroxyl group from reacting with strong bases, nucleophiles, and oxidants. This protection is crucial in multi-step organic synthesis, allowing chemists to selectively modify other parts of the molecule without affecting the hydroxyl group.
Molecular Targets and Pathways Involved:
Protecting Group Chemistry: The silyl ether group interacts with various reagents, preventing unwanted side reactions.
Synthetic Pathways: It is used in the synthesis of complex organic molecules, where its stability and ease of removal are advantageous.
Comparison with Similar Compounds
Tetrahydropyranyl (THP) Ethers: Another common protecting group for alcohols, but less stable than silyl ethers.
Trimethylsilyl (TMS) Ethers: Less stable and more prone to hydrolysis compared to tert-butyldimethylsilyl ethers.
Uniqueness:
Stability: The tert-butyldimethylsilyl group is significantly more stable than other silyl groups, making it more suitable for a wider range of reactions.
Versatility: Its ability to withstand strong bases, nucleophiles, and oxidants makes it a preferred choice in complex synthetic routes.
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Properties
IUPAC Name |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11-12,14H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBYRRSNLLPMIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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